N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a tetraazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Tetraazole Ring: This can be achieved through the reaction of a suitable precursor with sodium azide under acidic conditions.
Attachment of the Dimethoxyphenyl Group: This step involves the reaction of the tetraazole intermediate with a dimethoxyphenyl derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide
- N-(2,5-difluorophenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide
Uniqueness
N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzamide is unique due to the presence of the dimethoxyphenyl group, which imparts specific chemical and biological properties. This makes it distinct from similar compounds that may have different substituents, such as methyl or fluorine groups.
Properties
Molecular Formula |
C18H19N5O3S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C18H19N5O3S/c1-23-18(20-21-22-23)27-11-12-4-6-13(7-5-12)17(24)19-15-10-14(25-2)8-9-16(15)26-3/h4-10H,11H2,1-3H3,(H,19,24) |
InChI Key |
VZKOAAOVEKUDNT-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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